molecular formula C23H20ClFN2O4S B3958021 ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3958021
M. Wt: 474.9 g/mol
InChI Key: ATYYTURRZIIQBD-UHFFFAOYSA-N
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Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of multiple functional groups, including a carbamoyl group, a fluorobenzamido group, and a carboxylate ester.

Preparation Methods

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carbamoyl group: This step may involve the reaction of the thiophene derivative with an isocyanate or a similar reagent.

    Attachment of the fluorobenzamido group: This can be done through an amide coupling reaction using a fluorobenzoyl chloride and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological targets.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with different substituents. For example:

    ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.

    ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE: This compound has an ethyl group instead of a methyl group on the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O4S/c1-4-31-23(30)18-13(3)19(21(29)26-14-10-9-12(2)16(24)11-14)32-22(18)27-20(28)15-7-5-6-8-17(15)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYYTURRZIIQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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